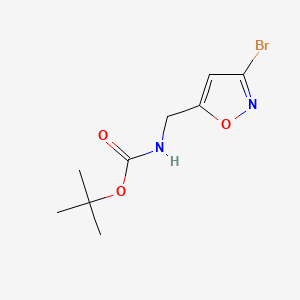

3-Bromo-5-(N-Boc)aminomethylisoxazole

描述

Contextualization of Isoxazole (B147169) Heterocycles in Contemporary Chemical Research

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. nih.gov This structural motif is of significant interest in contemporary chemical research, particularly in medicinal chemistry and drug discovery. nih.govrsc.org The isoxazole ring is a key component in a wide array of biologically active compounds, demonstrating antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. nih.govrsc.org Its unique electronic and structural features allow for a variety of non-covalent interactions, which can contribute to enhanced biological efficacy, reduced toxicity, and improved pharmacokinetic profiles of drug candidates. bohrium.com The stability of the isoxazole ring, combined with its capacity for substitution at various positions, makes it a valuable and versatile scaffold for developing novel therapeutic agents. bohrium.comnih.gov

Strategic Importance of Bromine Functionality in Organic Synthesis

The presence of a bromine atom on an aromatic or heterocyclic ring is of immense strategic importance in organic synthesis. Bromo-substituted compounds are highly valued as versatile building blocks, primarily due to their utility in transition metal-catalyzed cross-coupling reactions. acs.org Reactions such as the Suzuki-Miyaura, Heck, and Negishi couplings utilize organobromides as electrophilic partners to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgacs.org The carbon-bromine bond often provides an optimal balance of reactivity and stability, being more reactive than a carbon-chlorine bond but typically more stable and less costly than a carbon-iodine bond. rsc.org This reactivity allows for the late-stage functionalization of complex molecules, a crucial strategy in medicinal chemistry for the rapid generation of compound libraries to explore structure-activity relationships (SAR). nih.gov

Role of N-Boc Protection in Amine Chemistry for Complex Molecule Synthesis

In the synthesis of complex molecules, particularly those containing multiple functional groups, the use of protecting groups is essential to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines. total-synthesis.com It converts the nucleophilic amine into a less reactive carbamate, which is stable under a wide range of conditions, including exposure to bases and many nucleophiles. total-synthesis.comorganic-chemistry.org A key advantage of the N-Boc group is its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA). peptide.comlibretexts.org This acid lability makes the Boc group "orthogonal" to other protecting groups like the base-labile Fmoc (9-fluorenylmethoxycarbonyl) group, allowing for selective deprotection at different stages of a synthesis. total-synthesis.com This strategy is fundamental in methodologies like solid-phase peptide synthesis (SPPS), where precise, sequential bond formation is required. peptide.com

Overview of Research Areas Utilizing the 3-Bromo-5-(N-Boc)aminomethylisoxazole Scaffold

The this compound scaffold is a trifunctional building block that combines the features described above, making it a valuable intermediate in synthetic chemistry. The N-Boc protected aminomethyl group allows for subsequent elaboration or deprotection to reveal a primary amine, while the bromo-isoxazole core serves as a handle for cross-coupling reactions. This compound is often used in its Boc-protected form to prevent the amine group from participating in undesired side reactions during the modification of the isoxazole ring. Research applications for this and structurally similar scaffolds are found in medicinal chemistry for the synthesis of targeted inhibitors and modulators. For instance, isoxazole derivatives are crucial in structure-activity relationship (SAR) studies aimed at optimizing lead compounds into viable drug candidates, such as in the development of allosteric ligands for nuclear receptors like the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt).

Chemical Compound Data

Below are interactive tables detailing the properties and key synthetic parameters related to the components of this compound.

Table 1: Properties of this compound Data may be predicted.

| Property | Value |

| CAS Number | 903131-45-3 |

| Molecular Formula | C₉H₁₃BrN₂O₃ |

| Molecular Weight | 277.12 g/mol |

| Boiling Point | 391.5±32.0 °C |

| Density | 1.437±0.06 g/cm³ |

Table 2: Common Conditions for N-Boc Deprotection Specific conditions may vary depending on the full substrate.

| Reagent | Solvent | Typical Conditions |

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) | Room Temperature |

| Hydrochloric Acid (HCl) | Methanol (B129727) / Ethyl Acetate | Room Temperature |

| Oxalyl Chloride | Methanol | Room Temperature |

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O3/c1-9(2,3)14-8(13)11-5-6-4-7(10)12-15-6/h4H,5H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNWOSFDTIOWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiles

Reactivity of the Isoxazole (B147169) Nucleus

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, exhibits a unique reactivity profile. It can undergo reactions that lead to the opening of the ring, yielding acyclic or other heterocyclic structures, as well as transformations that functionalize the ring while preserving its core structure.

Ring Opening Reactions Leading to Acyclic or Other Heterocyclic Structures

The cleavage of the N-O bond is a characteristic reaction of the isoxazole ring, often initiated by reductive methods or under basic conditions. This ring-opening can lead to the formation of various acyclic functionalities. For instance, the catalytic hydrogenation of isoxazoles is a well-established method to produce enaminones or related compounds. While specific studies on the reductive ring opening of 3-Bromo-5-(N-Boc)aminomethylisoxazole are not extensively documented, the general reactivity of the isoxazole core suggests its susceptibility to such transformations.

Another potential pathway for ring opening involves nucleophilic attack. For example, certain substituted isoxazoles undergo ring-opening fluorination when treated with an electrophilic fluorine source, leading to tertiary fluorinated carbonyl compounds. However, this particular transformation has been noted to require a substituent at the C4 position of the isoxazole ring.

Transformations Preserving the Isoxazole Ring Integrity

The functionalization of the isoxazole ring without its cleavage is a key strategy for the synthesis of diverse derivatives. The bromine atom at the 3-position serves as a versatile handle for the introduction of new carbon-carbon bonds via various palladium-catalyzed cross-coupling reactions. These reactions, while formally transformations of the bromine substituent, are a primary method for introducing C-substituents onto the isoxazole nucleus.

Suzuki-Miyaura Cross-Coupling: This reaction enables the coupling of the 3-bromoisoxazole (B39813) with a wide range of aryl and heteroaryl boronic acids or esters. This method is highly efficient for the synthesis of 3-arylisoxazole derivatives. researchgate.net The presence of the N-Boc protected aminomethyl group is generally compatible with these reaction conditions.

Sonogashira Coupling: The coupling of terminal alkynes with the 3-bromoisoxazole core can be achieved via the Sonogashira reaction, providing access to 3-alkynylisoxazoles. This reaction is typically catalyzed by a combination of palladium and copper complexes.

Heck Reaction: The Heck reaction allows for the vinylation of the C3 position of the isoxazole ring using various alkenes. This provides a route to 3-vinylisoxazole derivatives.

These cross-coupling reactions significantly expand the diversity of substituents that can be introduced at the C3 position, as summarized in the table below.

| Cross-Coupling Reaction | Reactant | Catalyst System (Typical) | Product |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd catalyst, base | 3-Aryl-5-(N-Boc)aminomethylisoxazole |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, base | 3-Alkynyl-5-(N-Boc)aminomethylisoxazole |

| Heck | H₂C=CHR | Pd catalyst, base | 3-Vinyl-5-(N-Boc)aminomethylisoxazole |

The isoxazole ring in this compound can serve as a scaffold for the construction of fused heterocyclic systems. The amino group, after deprotection of the Boc group, is a key functionality for annulation reactions. For instance, 3-aminoisoxazole (B106053) derivatives are known precursors for the synthesis of isoxazolo[5,4-b]pyridines. researchgate.net This transformation typically involves the condensation of the 3-aminoisoxazole with a 1,3-dicarbonyl compound or a related synthon.

Furthermore, the bromine at the C3 position can be utilized in intramolecular cyclization reactions to form fused systems. For example, after introduction of a suitable tethered functional group via a cross-coupling reaction, an intramolecular cyclization could lead to the formation of thieno[2,3-d]isoxazoles or other fused heterocycles. researchgate.net The general strategies for the formation of fused isoxazole systems are outlined below.

| Fused System | General Approach | Key Reactants |

| Isoxazolo[5,4-b]pyridine | Condensation and cyclization | 3-Aminoisoxazole derivative, 1,3-dicarbonyl compound |

| Thieno[2,3-d]isoxazole | Intramolecular cyclization | 3-Bromoisoxazole with a tethered thiol or equivalent |

| Pyrazolo[3,4-d]isoxazole | Cyclocondensation | Functionalized isoxazole precursor |

Transformations Involving the Bromine Substituent

The bromine atom at the 3-position is a key site of reactivity, enabling a variety of transformations for further derivatization of the isoxazole core.

Halogen-Metal Exchange Reactions for Further Derivatization

Halogen-metal exchange is a powerful tool for the conversion of aryl and heteroaryl halides into organometallic reagents, which can then be reacted with a wide range of electrophiles. The reaction of this compound with organolithium reagents, such as n-butyllithium, would be expected to generate the corresponding 3-lithioisoxazole derivative. This intermediate can then be trapped with various electrophiles to introduce a diverse array of functional groups at the C3 position.

However, a potential complication in this reaction is the presence of the acidic proton on the N-Boc protected amine. This proton could be abstracted by the organolithium reagent, leading to a mixture of products or consumption of the reagent. A reported strategy to circumvent this issue in related bromoheterocycles bearing acidic protons is the use of a combination of a Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), to deprotonate the acidic site, followed by the addition of an organolithium reagent to effect the halogen-metal exchange.

The subsequent reaction of the 3-lithioisoxazole intermediate with various electrophiles can lead to a range of derivatives, as detailed in the following table.

| Electrophile | Functional Group Introduced | Product |

| CO₂ | Carboxylic acid | 5-(N-Boc)aminomethylisoxazole-3-carboxylic acid |

| DMF | Aldehyde | 3-Formyl-5-(N-Boc)aminomethylisoxazole |

| R-CHO | Secondary alcohol | 3-(Hydroxy(R)methyl)-5-(N-Boc)aminomethylisoxazole |

| R-X | Alkyl/Aryl | 3-Alkyl/Aryl-5-(N-Boc)aminomethylisoxazole |

| R-S-S-R | Thioether | 3-(R-thio)-5-(N-Boc)aminomethylisoxazole |

Cross-Coupling Methodologies at the C-3 Position

The carbon-bromine bond at the C-3 position of the isoxazole ring is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the isoxazole ring facilitates these transformations. Key methodologies applicable to this position include the Suzuki, Stille, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling the bromo-isoxazole with an organoboron reagent, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. masterorganicchemistry.comrsc.orgmdpi.com The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. rsc.org This method is widely used due to the commercial availability and stability of many boronic acids. mdpi.com

Stille Coupling: The Stille reaction couples the bromo-isoxazole with an organotin compound (organostannane). jk-sci.comxjtlu.edu.cncommonorganicchemistry.com Like the Suzuki coupling, it proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. jk-sci.com A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback. xjtlu.edu.cncommonorganicchemistry.com The reaction tolerates a wide variety of functional groups.

Heck Reaction: The Heck reaction involves the coupling of the bromo-isoxazole with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govresearchgate.netsemanticscholar.org The mechanism starts with the oxidative addition of palladium to the aryl bromide, followed by alkene insertion into the palladium-carbon bond and subsequent β-hydride elimination to release the final product. semanticscholar.org This reaction is a powerful tool for the vinylation of aryl halides. nih.gov

Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between the bromo-isoxazole and a terminal alkyne. mdpi.comyoutube.comreddit.com It is typically co-catalyzed by palladium and copper complexes and requires a base. mdpi.com The proposed mechanism involves a palladium cycle similar to other cross-coupling reactions and a separate copper cycle that generates a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex. reddit.com

Chemical Manipulations of the N-Boc Aminomethyl Group

The N-Boc (tert-butyloxycarbonyl) protecting group on the aminomethyl side chain is stable under a variety of reaction conditions, including those typically used for cross-coupling. However, it can be selectively removed to liberate the primary amine, which can then undergo further derivatization.

The Boc group is known for its sensitivity to acidic conditions, which allows for its facile and selective removal. total-synthesis.comfishersci.co.uk This deprotection is a key step in synthetic pathways where the primary amine needs to be unmasked for subsequent reactions.

Common reagents for Boc deprotection include strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an ethereal solvent like dioxane or in ethyl acetate. jk-sci.comnih.govcommonorganicchemistry.com The mechanism involves protonation of the carbamate's carbonyl oxygen, which initiates the fragmentation of the protecting group. total-synthesis.comcommonorganicchemistry.com This process releases the free amine (usually as its corresponding acid salt), carbon dioxide, and isobutylene. total-synthesis.comcommonorganicchemistry.com

The choice of deprotection reagent can be critical for substrates with other acid-sensitive functional groups. For instance, 4 M HCl in dioxane is reported to selectively cleave N-Boc groups in the presence of tert-butyl esters and ethers. nih.govresearchgate.net

Once the Boc group is removed, the resulting primary amine, 3-bromo-5-(aminomethyl)isoxazole, becomes a versatile nucleophile for a range of derivatization reactions.

Amide Formation: The primary amine can be readily acylated to form amides. This is typically achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640) under basic conditions. masterorganicchemistry.com Alternatively, direct coupling with a carboxylic acid can be accomplished using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method is particularly useful for synthesizing complex molecules under neutral conditions. masterorganicchemistry.com The synthesis of various isoxazole-based amides has been reported, highlighting the utility of this transformation. researchgate.net

Alkylation: The primary amine can also undergo N-alkylation. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation, yielding secondary and tertiary amines. A more controlled and widely used method for mono-alkylation is reductive amination. wikipedia.orgacsgcipr.org This one-pot procedure involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgacsgcipr.orgyoutube.com

Table of Compounds

Applications and Functional Significance in Biomedical and Pharmaceutical Research

Role as an Intermediate in Pharmaceutical Synthesis

3-Bromo-5-(N-Boc)aminomethylisoxazole and its deprotected form, 3-bromo-5-aminomethylisoxazole (B1272057), are widely utilized as key intermediates in the synthesis of a variety of pharmaceuticals. The compound's structural framework is a crucial component for creating diverse chemical entities designed to interact with specific biological targets. The Boc (tert-butyloxycarbonyl) protecting group on the aminomethyl side chain prevents the amine from undergoing unwanted reactions, allowing chemists to selectively perform chemical transformations at the bromine-substituted position on the isoxazole (B147169) ring.

A prominent example of its application is in the multi-step synthesis of Muscimol, a potent and selective agonist for the GABAA receptor. The synthesis begins with 3-bromo-5-aminomethyl-isoxazole, which is first refluxed with potassium hydroxide (B78521) in methanol (B129727) to substitute the bromine atom, yielding 3-methoxy-5-aminomethyl-isoxazole. This intermediate is subsequently hydrolyzed with a concentrated acid to produce the final Muscimol product. Beyond this, the isoxazole derivative serves as a precursor for other significant molecules, including being an intermediate in the synthesis of Broxaterol, a compound with bronchodilating activity. Patent literature also describes its use in creating intermediates for compounds with potential anti-inflammatory, antibiotic, and antifungal activities.

Building Block in Drug Discovery and Development

In medicinal chemistry, building blocks are well-defined organic molecules that serve as the basic components for the modular synthesis of drug candidates. The quality and diversity of these building blocks are critical for accelerating the discovery of new therapeutic agents. nih.gov this compound exemplifies an ideal building block, equipped with multiple "handles" for chemical modification. whiterose.ac.uk The bromine atom allows for cross-coupling reactions to introduce new molecular fragments, while the protected amine can be deprotected and functionalized to build out other parts of the target molecule. This versatility allows for its incorporation into a wide array of molecular architectures aimed at various biological targets.

Peptidomimetics are compounds designed to mimic the structural and biological properties of peptides but with improved pharmacological characteristics, such as enhanced stability against enzymatic degradation and better cell penetration. nih.gov The isoxazole ring of this compound can serve as a rigid scaffold to mimic peptide secondary structures, such as β-turns. By incorporating this rigid core, medicinal chemists can create molecules that present key functional groups in a precise spatial orientation, similar to a natural peptide, allowing them to bind effectively to biological targets. The synthesis of such molecules often involves using the isoxazole derivative as a central building block, with further modifications made at the amino and bromo positions to append side chains that mimic those of natural amino acids. nih.govfrontiersin.org

The functionalized isoxazole scaffold is a valuable component in the design of specific enzyme inhibitors, which are crucial for treating a wide range of diseases.

The Human Immunodeficiency Virus (HIV) protease is an aspartyl protease enzyme essential for the viral life cycle, as it cleaves viral polyproteins into mature, functional proteins. nih.govwikipedia.org Inhibiting this enzyme prevents the virus from maturing and becoming infectious, making it a key target for antiretroviral therapy. nih.govnih.gov A major challenge in HIV therapy is the rapid emergence of drug-resistant viral strains. nih.gov To overcome this, next-generation inhibitors are designed to form robust interactions, particularly hydrogen bonds, with the backbone atoms of the enzyme's active site, as these are less prone to mutation. rsc.org

Building blocks like this compound are utilized in the synthesis of non-peptidic inhibitors where the isoxazole ring can act as a rigid core to correctly orient other parts of the molecule. nih.govrsc.org The aminomethyl group can be elaborated to form ligands that interact with specific pockets (e.g., S1' and S2') within the protease active site, while the bromo-position allows for the introduction of other functionalities designed to maximize binding affinity and exploit interactions with the enzyme's backbone. rsc.org

| Marketed HIV Protease Inhibitor | Key Structural Feature | Relevance to Isoxazole Building Block Strategy |

|---|---|---|

| Saquinavir | Peptidomimetic with a hydroxyethylamine core | Demonstrates the use of core scaffolds to mimic peptide bonds. nih.gov |

| Ritonavir | Contains thiazole (B1198619) rings | Highlights the utility of five-membered heterocyclic rings in active site binding. wikipedia.org |

| Darunavir | Features a bis-tetrahydrofuran (bis-THF) moiety | Emphasizes the strategy of using specific ligands to maximize backbone interactions to overcome resistance. nih.govwikipedia.org |

| Nelfinavir | Non-peptidic structure with a 2-methyl-3-hydroxybenzamide group | Shows the success of moving away from purely peptide-like structures, a strategy enabled by versatile building blocks. wikipedia.org |

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) peptides in the brain. mdpi.comnih.gov The enzyme Beta-Secretase 1 (BACE1) is an aspartic protease that performs the initial and rate-limiting step in the production of Aβ from the amyloid precursor protein (APP). nih.govnih.gov Therefore, inhibiting BACE1 is considered a primary therapeutic strategy to slow or prevent the progression of Alzheimer's disease. mdpi.comrsc.org

Many BACE1 inhibitors are designed as peptidomimetics that mimic the APP cleavage site. mdpi.com The this compound scaffold is highly suitable for this purpose. The isoxazole core can serve as a bioisostere for a peptide bond, providing metabolic stability. The aminomethyl group can be strategically modified to form hydrogen bonds with key residues in the BACE1 active site, such as Gly230, which is crucial for high-potency inhibition. nih.gov The bromine atom provides a site for synthetic elaboration, allowing chemists to optimize the molecule's interaction with the hydrophobic pockets of the enzyme and fine-tune its drug-like properties. rsc.org

| BACE1 Inhibitor Design Strategy | Role of Isoxazole-like Scaffolds | Source |

|---|---|---|

| Peptidomimetic Structures | The isoxazole ring can act as a rigid, stable mimic of a peptide bond or turn. | mdpi.com |

| Fragment-Growing Strategy | The compound serves as a core fragment to which other chemical groups are added to build the final inhibitor. | rsc.org |

| Targeting Key Residues | The aminomethyl linker can be modified to engage specific amino acids, like Gly230, in the BACE1 binding pocket to enhance potency. | nih.gov |

The functionalized isoxazole scaffold is also instrumental in developing ligands that target neurotransmitter receptors in the central nervous system. As mentioned previously, a key example is the synthesis of Muscimol from 3-bromo-5-aminomethyl-isoxazole. Muscimol is a psychoactive compound that acts as a potent and selective agonist for the GABAA receptor, the primary inhibitory neurotransmitter receptor in the brain. This synthetic pathway directly illustrates how the 3-bromo-5-aminomethylisoxazole core is a foundational element for constructing molecules that can modulate critical neurological pathways.

Ligands for Neurotransmitter Receptors

Utility in Agrochemical Synthesis as an Intermediate

The isoxazole ring is a recognized structural motif in a variety of agrochemicals, contributing to herbicidal, fungicidal, and insecticidal activities. researchgate.netmdpi.com The incorporation of this heterocycle can influence the biological efficacy and mode of action of crop protection agents. researchgate.net

Despite the established importance of the isoxazole scaffold in agrochemistry, a detailed search of scientific and technical literature did not yield specific examples of this compound or its parent amine being utilized as a direct intermediate in the synthesis of commercialized or developmental agrochemicals. While general synthetic routes for isoxazole-containing pesticides exist, the specific application of this particular bromo-substituted aminomethylisoxazole is not documented in the available sources. Therefore, its role as a key intermediate in this sector remains unconfirmed based on the reviewed literature. researchgate.netnih.gov

Structure Activity Relationship Sar and Mechanistic Considerations for Isoxazole Derivatives

Influence of Substituents on Biological Activity Profiles

The biological activity of isoxazole (B147169) derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. nih.gov Systematic modifications of these substituents allow medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of lead compounds. nih.gov The isoxazole ring system facilitates the modification of substituents, making it a valuable intermediate in the synthesis of bioactive molecules. nih.gov

Substituents at the 3-Position: The 3-position of the isoxazole ring is a common site for modification. In the case of 3-Bromo-5-(N-Boc)aminomethylisoxazole, the bromine atom significantly influences the molecule's properties. Halogens, like bromine and chlorine, particularly when attached to an aromatic ring, can enhance biological activity. For instance, studies have shown that the presence of nitro and chlorine groups at the C-3 phenyl ring of isoxazole derivatives enhances their antibacterial activity. ijpca.org The bromine atom is an electron-withdrawing group that can alter the electron density of the isoxazole ring, affecting its interaction with biological targets. Furthermore, it serves as a crucial synthetic handle for introducing further diversity through cross-coupling reactions, allowing for the exploration of a wide chemical space.

Substituents at the 5-Position: The 5-position is equally critical for determining the biological profile. In the subject compound, this position is occupied by an N-Boc-protected aminomethyl group. The aminomethyl group itself can act as a key pharmacophoric element, often involved in hydrogen bonding or salt bridge formation with target proteins after deprotection. The nature of the group at C-5 has been shown to be a significant determinant of activity. For example, isoxazoles with electron-withdrawing groups like fluorine or trifluoromethyl (-CF3) on a phenyl ring at the 5-position have displayed excellent inhibitory activities against certain enzymes. nih.gov Conversely, other studies have found that electron-donating groups, such as methoxy (B1213986) and dimethylamino, on a C-5 phenyl ring can enhance antibacterial effects. ijpca.org This highlights that the optimal substituent is highly dependent on the specific biological target.

The following table summarizes the observed influence of various substituents on the biological activities of isoxazole derivatives based on published research findings.

| Position | Substituent Type | Example Groups | Observed Effect on Biological Activity | Citation(s) |

| C-3 | Electron-withdrawing (on phenyl ring) | -NO₂, -Cl | Enhanced antibacterial activity | ijpca.org |

| C-5 | Electron-donating (on phenyl ring) | -OCH₃, -N(CH₃)₂ | Enhanced antibacterial activity | ijpca.org |

| C-5 | Electron-withdrawing (on phenyl ring) | -F, -CF₃ | Potent sPLA₂ inhibitory activity | nih.gov |

| C-4 | Electron-withdrawing | -CF₃ | Enhanced anticancer activity | researchgate.net |

| General | Halogen substitution (on phenyl ring) | -F, -Cl, -Br | Enhanced α-amylase inhibitory activity | mdpi.com |

| General | Electron-donating | Alkyl, -OCH₃ | Enhanced antioxidant activity | nih.govresearchgate.net |

| General | Electron-withdrawing | -F, -Cl, -Br, -NO₂ | Enhanced insecticidal activity | mdpi.com |

Stereochemical Aspects in Isoxazole-Containing Bioactive Molecules

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the interaction between a drug and its biological target. For isoxazole-containing bioactive molecules, the introduction of chiral centers can lead to stereoisomers (enantiomers or diastereomers) with significantly different pharmacological and toxicological profiles.

While this compound itself is not chiral, it serves as a scaffold for the synthesis of more complex molecules where stereochemistry becomes paramount. researchgate.net For instance, if the aminomethyl side chain at the C-5 position were to be further elaborated or if a chiral substituent were introduced at the C-4 position, a stereocenter would be created.

The importance of stereochemistry is well-documented for various bioactive heterocyclic compounds. Often, only one enantiomer (the "eutomer") is responsible for the desired therapeutic effect, while the other (the "distomer") may be inactive, less active, or even contribute to undesirable side effects. This stereoselectivity arises from the specific three-dimensional and chiral nature of biological targets like enzymes and receptors, which preferentially bind one stereoisomer over another.

In the context of complex natural products and their derivatives, the spatial arrangement is vital. For example, in the development of polycyclic compounds using intramolecular cycloadditions to form isoxazoline (B3343090) rings, the reaction often proceeds with excellent stereoselectivity, which is crucial for achieving the correct architecture for biological activity. researchgate.net Although specific examples directly relating to 3-bromo-isoxazole derivatives are limited in the literature, the general principle holds that the precise 3D orientation of the substituents relative to the planar isoxazole ring dictates the molecule's ability to fit into a binding pocket and exert its biological function.

Rational Design Principles for Isoxazole-Based Scaffolds in Medicinal Chemistry

The isoxazole moiety is a highly valued scaffold in rational drug design due to its favorable physicochemical properties and synthetic tractability. bohrium.comresearchgate.net Rational design involves the use of computational and structure-based methods to create molecules with specific biological activities. nih.gov A compound like this compound is an ideal starting point for such design strategies.

Molecular Docking and Structure-Based Design: One of the primary tools in rational design is molecular docking, which predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For isoxazole derivatives, docking studies help elucidate how the different substituents interact with amino acid residues in the active site. For example, in the design of isoxazole-based VEGFR-2 inhibitors, docking simulations revealed that the compounds could bind to key amino acids like Cys919 and Asp1046, mimicking the interactions of known drugs. nih.govbenthamdirect.com The N-H of an amide linked to the isoxazole might form a hydrogen bond, while an aryl group at another position could engage in hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For isoxazole derivatives, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding synthetic efforts. For instance, a QSAR study on VEGFR-2 inhibitors indicated that having more electron-donating groups on a benzene (B151609) ring attached to the isoxazole was necessary for high activity. nih.govresearchgate.net This allows chemists to prioritize the synthesis of molecules with the highest probability of success.

Isoxazole as a Bioisostere and Privileged Scaffold: The isoxazole ring is often used as a bioisostere for other chemical groups, such as amide or ester functionalities. Its rigid, planar structure and specific arrangement of hydrogen bond acceptors (N and O atoms) can lock a molecule into a bioactive conformation, improving binding affinity and metabolic stability. This has led to the isoxazole ring being considered a "privileged scaffold," a molecular framework that is capable of providing ligands for more than one type of biological target. researchgate.net

The utility of this compound in this context is clear. The bromine at the 3-position is a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the systematic and rational introduction of a wide variety of aryl or alkyl groups. bohrium.com Simultaneously, the protected amine at the 5-position can be deprotected and coupled with various carboxylic acids to form an amide library. This modular approach, often referred to as "active subunit combination," allows for the rapid generation of diverse compound libraries around the isoxazole core, enabling a thorough exploration of the structure-activity landscape. nih.gov This strategy was successfully employed in the development of trisubstituted isoxazoles as allosteric ligands for the RORγt nuclear receptor, where systematic exploration around the C-4 and C-5 positions led to compounds with low nanomolar potency. nih.govdundee.ac.uk

Emerging Trends and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of isoxazole (B147169) derivatives, including those derived from 3-Bromo-5-(N-Boc)aminomethylisoxazole, is continuously evolving towards greater efficiency and environmental responsibility. Traditional methods, while effective, often involve harsh reaction conditions or the use of hazardous reagents. Modern synthetic chemistry is addressing these challenges through several innovative approaches.

One of the most prominent methods for isoxazole ring formation is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.gov Recent advancements have focused on making this reaction more efficient and sustainable. For instance, the use of copper(I) catalysts allows for the rapid and regioselective synthesis of 3,5-disubstituted isoxazoles from in situ generated nitrile oxides and terminal acetylenes. nih.gov Furthermore, green chemistry approaches are being integrated, such as the use of ultrasound radiation to promote the synthesis of 3-alkyl-5-aryl isoxazoles without the need for a catalyst, leading to easier work-up, milder conditions, and higher yields. nih.gov

Other sustainable strategies include the use of water as a solvent and base-catalyzed condensation reactions, which offer a faster and more efficient preparation of 3,5-disubstituted isoxazoles. nih.gov The development of intramolecular oxidative cycloaddition of aldoximes, using environmentally benign hypervalent iodine compounds as catalysts, presents another efficient route to condensed isoxazole systems. mdpi.com These novel routes underscore a shift towards more sustainable and efficient manufacturing of complex isoxazole derivatives.

Table 1: Comparison of Synthetic Methodologies for Isoxazole Derivatives

| Methodology | Key Features | Advantages |

| Copper(I)-Catalyzed Cycloaddition | Uses copper catalyst with alkynes and nitrile oxides. | High regioselectivity, rapid reaction. nih.gov |

| Ultrasound Radiation | Catalyst-free synthesis. | Environmentally benign, mild conditions, high yields, easier work-up. nih.gov |

| Base-Catalyzed Condensation in Water | Utilizes water as a solvent. | Faster, more efficient, sustainable. nih.gov |

| Intramolecular Oxidative Cycloaddition | Employs hypervalent iodine catalysts. | Efficient for fused isoxazole systems, environmentally benign. mdpi.com |

Exploration of Diverse Biological Targets for Isoxazole Derivatives

The isoxazole nucleus is a versatile scaffold that has been incorporated into compounds targeting a wide array of biological molecules implicated in various diseases. rsc.orgnih.govresearchgate.net Derivatives of this compound are being investigated for their potential to interact with numerous biological targets, extending beyond traditional applications. The inherent chemical stability and the capacity for substitution at multiple positions on the isoxazole ring allow for the fine-tuning of pharmacological activity. nih.gov

Research has demonstrated that isoxazole derivatives possess a broad spectrum of biological activities, including:

Anticancer: Targeting enzymes and proteins crucial for cancer cell proliferation and survival, such as COX-1. nih.gov Some derivatives have shown potent cytotoxic activities against various cancer cell lines. nih.gov

Anti-inflammatory: Acting as inhibitors of enzymes like cyclooxygenases (COX-1 and COX-2), which are key mediators of inflammation. researchgate.net

Antimicrobial: Exhibiting activity against a range of bacteria and fungi. nih.gov

Neuroprotective: Showing potential in the treatment of neurodegenerative disorders. rsc.orgnih.govresearchgate.net

The structural diversity of isoxazole derivatives allows for their development as multi-targeted therapies, a growing trend in drug discovery. rsc.orgnih.govresearchgate.net For example, a single isoxazole-based compound may exhibit both anti-inflammatory and anticancer properties, offering a more holistic treatment approach for complex diseases. The ongoing exploration of new biological targets for isoxazole derivatives promises to uncover novel therapeutic applications for this versatile class of compounds.

Integration into Advanced Drug Delivery Systems and Prodrug Strategies

To enhance the therapeutic efficacy and overcome the limitations of conventional drug administration, isoxazole derivatives are being integrated into advanced drug delivery systems and prodrug strategies. These approaches aim to improve solubility, permeability, and targeted delivery, thereby increasing the potency and reducing the side effects of the active compounds.

A notable example is the use of nanotechnology to improve the cellular permeability of isoxazole derivatives. One study focused on a potent isoxazole-carboxamide derivative with anticancer activity. nih.govnih.govresearchgate.net To enhance its effectiveness, the compound was formulated into a nano-emulgel. nih.govnih.govresearchgate.net The results demonstrated that the nano-emulgel formulation significantly increased the potency of the compound against melanoma cancer cells, as indicated by a lower IC50 value compared to the free compound. nih.govnih.gov This highlights the potential of nanoparticle-based delivery systems to improve the therapeutic index of isoxazole-based drugs.

Prodrug strategies are another avenue being explored to improve the pharmacokinetic properties of isoxazole compounds. acs.org A prodrug is an inactive or less active molecule that is converted into the active drug in the body. This approach can be used to overcome challenges such as poor aqueous solubility or limited permeability across biological membranes. acs.org By chemically modifying the isoxazole derivative to create a prodrug, its absorption, distribution, metabolism, and excretion (ADME) profile can be optimized for better therapeutic outcomes.

Computational Chemistry and Rational Drug Design Contributions to Isoxazole Research

Computational chemistry and rational drug design have become indispensable tools in the discovery and development of new isoxazole-based therapeutics. These in silico methods provide valuable insights into the interactions between isoxazole derivatives and their biological targets at the molecular level, guiding the synthesis of more potent and selective compounds.

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a ligand to a biological target, such as an enzyme or receptor. nih.govnih.gov For instance, molecular docking studies have been conducted on isoxazole-carboxamide derivatives to understand their interactions with COX enzymes. nih.gov These studies have revealed key binding interactions that contribute to the inhibitory activity of the compounds, allowing researchers to design new derivatives with improved potency and selectivity. nih.gov

In addition to molecular docking, other computational approaches such as virtual screening and de novo design are employed to identify novel isoxazole-based drug candidates. Virtual screening involves the computational evaluation of large libraries of compounds to identify those with a high probability of binding to a specific target. De novo design, on the other hand, involves the computational design of new molecules that are predicted to have high affinity and selectivity for a target. These computational methods accelerate the drug discovery process and reduce the reliance on expensive and time-consuming experimental screening. nih.gov

常见问题

Basic: What are the key synthetic routes for preparing 3-Bromo-5-(N-Boc)aminomethylisoxazole, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves cyclization reactions, such as amidine formation using hydroxylamine sulfate and cyanopinacolone derivatives, followed by Boc-protection of the amino group . Key intermediates are characterized via NMR (e.g., , , HMBC) and HRMS to confirm regiochemistry and functional group integrity. For example, cyclization products are validated by comparing experimental vs. calculated HRMS values (e.g., CHBrNO) .

Advanced: How can continuous flow reactors optimize the Boc deprotection step in downstream functionalization?

Methodological Answer:

Solid Brønsted acid catalysts (e.g., Amberlyst-15) enable continuous flow deprotection of the Boc group under mild conditions (low-boiling solvents like CHCl), improving efficiency and scalability. This method avoids batch-process bottlenecks and minimizes side reactions (e.g., aziridine formation) common in traditional acidolysis . Reaction parameters (flow rate, catalyst loading) are optimized via HPLC monitoring and kinetic studies.

Basic: What analytical techniques are critical for verifying the purity and stability of this compound?

Methodological Answer:

- HPLC-MS : Quantifies purity and detects hydrolytic degradation (e.g., Boc cleavage under acidic conditions).

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for storage and reaction planning.

- 2D NMR : Resolves structural ambiguities, such as regioisomerism in the isoxazole ring .

Advanced: How do contradictory spectral data arise in Boc-protected intermediates, and how are they resolved?

Methodological Answer:

Contradictions often stem from dynamic rotational barriers in the Boc group or solvent-dependent conformational changes. For example, NMR signals for adjacent protons may split unexpectedly in CDCl vs. DMSO-. Resolution involves:

- Variable-temperature NMR to probe rotational isomerism.

- DFT calculations to model optimized geometries and predict spectral splitting patterns .

Basic: What precautions are necessary when handling the bromo and Boc functional groups during synthesis?

Methodological Answer:

- Bromo Group : Avoid light exposure to prevent radical side reactions; use inert atmospheres (N) during coupling reactions.

- Boc Group : Protect from strong acids/bases to prevent premature deprotection. Use scavengers (e.g., triethylamine) in Pd-catalyzed cross-couplings to neutralize HBr byproducts .

Advanced: How can DFT studies elucidate the reaction mechanisms of Boc deprotection or bromo displacement?

Methodological Answer:

DFT calculations (e.g., B3LYP/6-31G**) model transition states and energy barriers. For example:

- Boc Deprotection : Protonation of the carbonyl oxygen precedes carbocation formation, with stabilization by solvent or counterions .

- Bromo Displacement : SNAr mechanisms are favored in electron-deficient isoxazoles, with activation energies correlating with leaving-group ability (Br) .

Basic: What are common applications of this compound in medicinal chemistry or materials science?

Methodological Answer:

- Medicinal Chemistry : Serves as a precursor for kinase inhibitors or antiviral agents via Suzuki-Miyaura cross-coupling (e.g., replacing Br with aryl/heteroaryl groups) .

- Materials Science : Functionalized isoxazoles act as ligands in coordination polymers, with bromo groups enabling post-synthetic modifications .

Advanced: How can researchers troubleshoot low yields in Mitsunobu reactions involving this compound?

Methodological Answer:

Low yields may arise from:

- Competing Elimination : Mitigated by using DIAD (vs. DEAD) and low-temperature conditions.

- Phosphine Oxide Byproducts : Remove via silica gel chromatography or aqueous washes.

- Substrate Steric Hindrance : Optimize by pre-activating the alcohol with TsCl before reaction .

Basic: What solvents and conditions are optimal for recrystallizing this compound?

Methodological Answer:

Use ethyl acetate/hexane (1:3) at 0–5°C for slow crystallization, achieving >95% purity. Avoid protic solvents (e.g., MeOH) to prevent Boc hydrolysis. Crystallinity is confirmed via PXRD .

Advanced: How does the electronic nature of the isoxazole ring influence reactivity in cross-coupling reactions?

Methodological Answer:

The electron-deficient isoxazole activates the bromo group for Pd-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig). Hammett studies show σ values (~0.7) correlate with enhanced electrophilicity at C-3, enabling regioselective arylations . Ligand choice (e.g., SPhos) further tunes reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。